molecular formula C22H22O10 B072260 Rheochrysin CAS No. 1329-27-7

Rheochrysin

Cat. No. B072260
CAS RN: 1329-27-7
M. Wt: 446.4 g/mol
InChI Key: POMKXWCJRHNLRP-DQMLXFRHSA-N
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Description

Rheochrysin belongs to the class of organic compounds known as anthraquinones . These are organic compounds containing either anthracene-9,10-quinone, 1,4-anthraquinone, or 1,2-anthraquinone . Thus, Rheochrysin is considered to be an aromatic polyketide .


Synthesis Analysis

The synthesis of Rheochrysin involves the use of the anthraquinone (AQ) database to identify potential inhibitors of the RIPK1 protein . An optimum AQ for receptor-interacting protein kinase 1 (RIPK1) inhibition was virtually screened using the Discovery Studio 2019 tool . Using LibDock and CDOCKER molecular docking, an AQ that robustly binds to RIPK1 was identified .


Molecular Structure Analysis

The molecular formula of Rheochrysin is C22H22O10 . It has been identified as a potential inhibitor of RIPK1 based on the results of the molecular docking study .


Physical And Chemical Properties Analysis

Rheochrysin is a pale yellow powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . Its molecular formula is C22H22O10, and it has a molar mass of 446.40408 . Its boiling point is 796.255°C at 760 mmHg .

Scientific Research Applications

  • Pest Control in Agriculture : Ju A. Romadina conducted a study on the effectiveness of various plant repellents, including Rheochrysin, in protecting grain from pests during storage. The study found that certain plant-based repellents, like essential oils and extracts, significantly reduced grain loss and pest development (Romadina, 2013).

  • Reconstructed Human Epidermis (RHE) : Barbotteau et al. discussed the use of Reconstructed Human Epidermis (RHE) as an alternative to animal testing in the cosmetic and pharmaceutical industries. Although this study does not directly mention Rheochrysin, it provides context on the use of reconstructed tissues in research (Barbotteau et al., 2005).

  • Pharmacological Properties of Chrysophanol : Su et al. explored the pharmacological properties of Chrysophanol, a compound related to Rheochrysin. The study highlights its potential in anti-inflammation, anti-cancer, and neuroprotective effects (Su et al., 2020).

  • Anthraquinones in Rhei Rhizoma : Shia et al. investigated the pharmacokinetics and tissue distribution of anthraquinones in Rhei Rhizoma, a herb abundant in polyphenolic anthraquinones including compounds related to Rheochrysin. The study provides insights into how these compounds behave in the body (Shia et al., 2011).

  • Anti-platelet Activity of Stilbenes in Rheum palaestinum : Aburjai's study identified anti-platelet stilbenes, including Chrysophanol, in Rheum palaestinum. This research suggests potential medical applications for compounds related to Rheochrysin (Aburjai, 2000).

  • Pharmacokinetics of Anthraquinones in Rheum palmatum : Another study by Shia et al. focused on the metabolism and pharmacokinetics of anthraquinones in Rheum palmatum, offering insight into the absorption and effectiveness of these compounds (Shia et al., 2009).

  • Chemical Constituents of Rumex luminiastrum : The study by Abd El-Fattah et al. investigated Rumex luminiastrum, revealing the presence of rheochrysin among other compounds. This adds to the understanding of the distribution of Rheochrysin in various plant species (Abd El-Fattah et al., 1994).

  • Therapeutic Uses of Rheum emodi : Zargar et al. reviewed the therapeutic uses of Rheum emodi, a plant known for its medicinal properties, including the presence of anthraquinone derivatives like Chrysophanol, which is related to Rheochrysin (Zargar et al., 2011).

properties

IUPAC Name

1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-8-3-10-15(12(24)4-8)19(27)16-11(17(10)25)5-9(30-2)6-13(16)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMKXWCJRHNLRP-DQMLXFRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157843
Record name Rheochrysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rheochrysin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Rheochrysin

CAS RN

23451-01-6, 1329-27-7, 29013-18-1
Record name Physcion 8-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23451-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rheochrysin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthraglycoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023451016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rheochrysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rheochrysin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204 °C
Record name Rheochrysin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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